molecular formula C15H20N2O2 B7465820 N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide

Cat. No. B7465820
M. Wt: 260.33 g/mol
InChI Key: WNQCYVOIEZTNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide, also known as PACAP-27, is a neuropeptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a member of the vasoactive intestinal peptide/glucagon/secretin family and is found in the nervous system, where it plays a role in regulating various physiological processes.

Mechanism of Action

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide exerts its effects by binding to specific receptors on the surface of cells, known as PAC1 receptors. Activation of these receptors leads to the activation of various signaling pathways, including the cyclic AMP (cAMP) and calcium signaling pathways, which regulate various physiological processes.
Biochemical and Physiological Effects
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in various neurological processes. Additionally, N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide can regulate the release of hormones such as insulin and glucagon, which are involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide has several advantages for use in lab experiments. It is stable in solution and can be easily synthesized using solid-phase peptide synthesis. Additionally, it can be administered to cells and animals in a controlled manner, allowing for precise dosing and timing of experiments.
However, one limitation of using N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments is its potential for off-target effects. As it binds to specific receptors on the surface of cells, it may also activate other signaling pathways that could confound experimental results.

Future Directions

There are several future directions for research on N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide. One area of interest is its potential for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, studies are ongoing to investigate its potential for the treatment of cardiovascular diseases and cancer.
Another area of interest is the development of N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide analogs that have improved pharmacokinetic properties, such as increased stability and bioavailability. These analogs could have improved therapeutic potential and could be used in a wider range of applications.
Conclusion
In conclusion, N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide, or N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide, is a neuropeptide that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of specific receptors on the surface of cells, leading to the activation of various signaling pathways. While there are limitations to using N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments, its potential for the treatment of various diseases makes it an exciting area of research for the future.

Synthesis Methods

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure form of the peptide.

Scientific Research Applications

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Studies have shown that N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide can protect neurons from damage and promote their survival, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12(18)16-11-13-5-7-14(8-6-13)15(19)17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQCYVOIEZTNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide

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